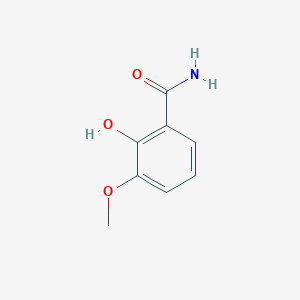

2-Hydroxy-3-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIPILRTESRLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368856 | |

| Record name | 2-hydroxy-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26751-04-2 | |

| Record name | 2-hydroxy-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-3-methoxybenzamide synthesis from o-vanillin

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methoxybenzamide from o-Vanillin

Abstract

This technical guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from the readily available bio-sourced compound o-vanillin (2-Hydroxy-3-methoxybenzaldehyde). The guide details a robust and efficient two-step synthetic pathway involving an initial oximation of the aldehyde followed by an acid-catalyzed Beckmann rearrangement of the resulting aldoxime. Causality behind critical experimental choices, detailed step-by-step protocols, process optimization parameters, and complete analytical characterization are discussed to ensure reproducibility and high fidelity. This document is intended to serve as a practical and authoritative resource for researchers requiring a reliable method for the preparation of this important benzamide derivative.

Introduction

This compound is a substituted benzamide derivative that serves as a key intermediate in the synthesis of various pharmaceutical agents and biologically active compounds. Its utility is noted in the preparation of derivatives used in therapies targeting poly(ADP-ribose) polymerase-1 (PARP-1), among other applications[1]. The strategic placement of the hydroxyl, methoxy, and amide functionalities on the benzene ring makes it a versatile scaffold for further chemical elaboration.

The starting material for this synthesis, o-vanillin (2-Hydroxy-3-methoxybenzaldehyde), is a naturally occurring organic compound and an isomer of the more common vanillin[2]. It is readily available and provides a cost-effective and sustainable entry point for the synthesis.[3]

This guide outlines a classic and reliable two-step synthetic transformation. The core of this strategy is the conversion of an aldehyde to a primary amide via an oxime intermediate, a fundamental transformation in organic synthesis. This pathway is selected for its high efficiency, use of standard laboratory reagents, and well-understood reaction mechanisms.

The Synthetic Pathway: A Mechanistic Overview

The conversion of o-vanillin to this compound is efficiently achieved in two distinct chemical steps:

-

Oximation: The aldehyde functional group of o-vanillin is condensed with hydroxylamine to form o-vanillin oxime (2-hydroxy-3-methoxybenzaldehyde oxime).

-

Beckmann Rearrangement: The purified oxime is then subjected to acid-catalyzed rearrangement to yield the target primary amide, this compound.

The complete workflow is visualized below.

Caption: Overall two-step synthetic workflow.

Step 1: Mechanism of Oximation

The formation of an oxime is a condensation reaction between an aldehyde or ketone and hydroxylamine[4]. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of o-vanillin. This is typically performed using hydroxylamine hydrochloride, requiring a mild base (e.g., sodium acetate) to liberate the free hydroxylamine nucleophile in situ. A subsequent dehydration step yields the stable C=N double bond of the oxime.

Caption: Conceptual overview of the oximation reaction.

Step 2: Mechanism of the Beckmann Rearrangement

The Beckmann rearrangement is the cornerstone of this synthesis, converting the aldoxime into a primary amide[5][6]. The reaction is catalyzed by strong acids (e.g., sulfuric acid, polyphosphoric acid) which protonate the oxime's hydroxyl group, transforming it into an excellent leaving group (water)[7].

The key mechanistic event is a concerted 1,2-shift where the group positioned anti (trans) to the leaving group migrates from the carbon to the nitrogen atom as the N-O bond cleaves. This migration prevents the formation of a highly unstable nitrene species[6]. For an aldoxime, the migrating group is the aryl ring. This rearrangement produces a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by a water molecule, followed by deprotonation and tautomerization (an isomerization involving the migration of a proton and the shifting of a double bond) to yield the thermodynamically stable final amide product.[7][8]

Caption: Key stages of the Beckmann rearrangement mechanism.

Detailed Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of o-Vanillin Oxime

This protocol is adapted from established procedures for oxime formation from aldehydes.[9][10]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| o-Vanillin | C₈H₈O₃ | 152.15 | 15.2 g | 100 | 1.0 |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 7.7 g | 111 | 1.1 |

| Sodium Acetate·3H₂O | C₂H₃NaO₂·3H₂O | 136.08 | 15.0 g | 110 | 1.1 |

| Deionized Water | H₂O | 18.02 | 150 mL | - | - |

| Ethanol (for washing) | C₂H₆O | 46.07 | ~50 mL | - | - |

Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-vanillin (15.2 g, 100 mmol).

-

Reagent Addition: Add deionized water (150 mL), followed by sodium acetate trihydrate (15.0 g, 110 mmol) and hydroxylamine hydrochloride (7.7 g, 111 mmol).

-

Reaction: Heat the mixture to a gentle reflux (~100 °C) using a heating mantle. The solid starting materials will dissolve upon heating.

-

Monitoring: Maintain the reflux for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system until the starting o-vanillin spot has been consumed.

-

Isolation: After completion, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystallization.

-

Filtration: Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of ice-cold deionized water (2x25 mL) followed by one portion of cold ethanol (25 mL) to remove residual impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: The expected yield is typically high (>85%). The product should be a white to off-white crystalline solid. Characterize by melting point and spectroscopic methods (see Section 5).

Protocol 2: Beckmann Rearrangement to this compound

This protocol employs a strong acid to catalyze the rearrangement of the oxime intermediate. Polyphosphoric acid (PPA) is an effective and convenient reagent for this transformation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | | :--- | :--- | :--- | :--- | :--- | | o-Vanillin Oxime | C₈H₉NO₃ | 167.16 | 10.0 g | 59.8 | 1.0 | | Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~100 g | - | ~10x (w/w) | | Ice | H₂O(s) | 18.02 | ~500 g | - | - | | Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | - | - | | Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | - | | Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |

Procedure

-

Setup: Place polyphosphoric acid (~100 g) in a 250 mL beaker or flask equipped with a mechanical stirrer and a thermometer.

-

Reagent Addition: Slowly add the dried o-vanillin oxime (10.0 g, 59.8 mmol) to the PPA in small portions while stirring. The mixture will become a thick, stirrable paste.

-

Reaction: Gently heat the mixture to 100-120 °C using an oil bath. Maintain this temperature for 1-2 hours, stirring continuously. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate) until the oxime is consumed.

-

Work-up - Quenching: While the reaction mixture is still warm, carefully and slowly pour it onto a large beaker containing crushed ice (~500 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. Caution: This step is exothermic.

-

Neutralization: Once all the ice has melted, slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing & Drying: Combine the organic layers and wash them with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

-

Characterization: The final product should be a crystalline solid. Determine the yield and confirm the structure using melting point and spectroscopic analysis.

Process Optimization and Critical Parameters

Oximation Reaction:

-

pH Control: The liberation of free hydroxylamine from its hydrochloride salt is essential. Using a base like sodium acetate establishes a buffered, mildly acidic condition that is optimal for the condensation reaction.[9] Stronger bases can be used but may lead to side reactions.

-

Temperature: While the reaction can proceed at room temperature, heating to reflux significantly accelerates the rate of reaction, typically ensuring completion within a couple of hours.[10]

Beckmann Rearrangement:

-

Choice of Catalyst: This is the most critical parameter. Polyphosphoric acid is effective as both a catalyst and a solvent. Other strong protic acids like sulfuric acid or Lewis acids can also be used.[5] The choice can affect yield, reaction time, and the severity of side reactions like charring or fragmentation. Reagents like tosyl chloride or thionyl chloride can also promote the rearrangement under different conditions.[5]

-

Temperature Control: The temperature must be high enough to overcome the activation energy of the rearrangement but not so high as to cause decomposition of the starting material or product. A range of 100-120 °C is generally effective for PPA-mediated rearrangements.

-

Anhydrous Conditions: The initial rearrangement step requires anhydrous conditions to prevent premature hydrolysis of the protonated oxime. The water molecule that participates in the reaction is introduced during the aqueous work-up.

Analytical Characterization Summary

Proper characterization of the starting material, intermediate, and final product is crucial for validating the success of the synthesis.

| Compound | Structure | MW | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

| o-Vanillin |  | 152.15 | 40-42[2] | ~9.8 (s, 1H, -CHO), ~7.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~11.0 (s, 1H, Ar-OH) | ~3200 (O-H), ~2850 (C-H, aldehyde), ~1660 (C=O), ~1600 (C=C) |

| o-Vanillin Oxime |  | 167.16 | 119-122[10] | ~8.1 (s, 1H, -CH=N), ~6.8-7.3 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~9.5 (s, 1H, Ar-OH), ~11.2 (s, 1H, =N-OH) | ~3400 (O-H, phenol), ~3200 (O-H, oxime), ~1620 (C=N), ~1600 (C=C) |

| This compound |  | 167.16 | 145-148 | ~7.0-7.5 (m, 3H, Ar-H), ~7.5 & ~8.0 (br s, 2H, -CONH₂), ~3.9 (s, 3H, -OCH₃), ~12.0 (s, 1H, Ar-OH) | ~3450 & ~3180 (N-H), ~3300 (O-H), ~1650 (C=O, Amide I), ~1610 (N-H bend, Amide II) |

(Note: Actual NMR shifts are solvent-dependent. Structures are illustrative and require generation or sourcing for a final document.)

Conclusion

This guide presents a validated and reliable two-step synthesis for producing this compound from o-vanillin. By first forming the stable oxime intermediate and subsequently inducing a Beckmann rearrangement, the target amide can be obtained in good yield. The protocols have been designed with clarity and reproducibility in mind, and the mechanistic discussions provide the necessary scientific context for researchers to understand and, if necessary, adapt the procedures. This methodology offers an accessible route for drug development professionals and organic chemists to procure this valuable synthetic intermediate.

References

- 1. This compound | 26751-04-2 [chemicalbook.com]

- 2. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 3. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Beckmann Rearrangement [organic-chemistry.org]

- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

Spectroscopic Fingerprinting of 2-Hydroxy-3-methoxybenzamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydroxy-3-methoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document delves into the theoretical underpinnings and practical applications of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By elucidating the structural features of this compound through the interpretation of its unique spectral data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this and similar molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a substituted benzamide derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its structural motifs, including the hydroxyl, methoxy, and amide functional groups, are prevalent in numerous pharmacophores. A thorough understanding of its spectroscopic properties is paramount for ensuring the identity, purity, and structural integrity of synthesized compounds in drug discovery and development pipelines. This guide provides a detailed exploration of the spectroscopic signature of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often advantageous for observing labile protons like those in hydroxyl and amide groups.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Data Interpretation:

-

Aromatic Protons (H4, H5, H6): The three protons on the benzene ring will appear as a complex multiplet system in the aromatic region, typically between 6.8 and 7.5 ppm. The electron-donating hydroxyl and methoxy groups will shield these protons, shifting them upfield compared to unsubstituted benzene. The electron-withdrawing amide group will have a deshielding effect.

-

Amide Protons (-CONH₂): The two amide protons will likely appear as two broad singlets, or a single broad singlet, in the region of 7.5-8.5 ppm. Their chemical shift and broadness are influenced by factors like solvent, temperature, and hydrogen bonding.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically around 3.8-4.0 ppm.[2][3]

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet at a downfield chemical shift, likely greater than 9 ppm, due to hydrogen bonding.[2][3]

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR characterization.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR of this compound

The experimental protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum to a series of singlets.

Data Interpretation:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly attached to the oxygen atoms (C2 and C3) will be the most deshielded in this group. The carbon attached to the amide group (C1) will also be deshielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp singlet in the upfield region, typically around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR of this compound

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Data Interpretation:

Based on the FT-IR spectrum of the related 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone, we can anticipate the key vibrational bands for this compound. The thiosemicarbazone shows a broad -OH stretch around 3200 cm⁻¹, and N-H stretches around 3456 and 3340 cm⁻¹.[4]

-

O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is involved in hydrogen bonding.

-

N-H Stretch: The amide N-H stretching vibrations will appear as one or two sharp to medium bands in the region of 3400-3100 cm⁻¹. A primary amide (-CONH₂) will typically show two bands corresponding to the asymmetric and symmetric stretching modes.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band corresponding to the amide carbonyl stretch is expected in the region of 1680-1630 cm⁻¹.

-

N-H Bend (Amide II): A medium to strong band will appear in the region of 1650-1550 cm⁻¹, arising from the N-H bending vibration.

-

C-O Stretches: The C-O stretching vibrations of the hydroxyl and methoxy groups will appear as strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

-

Aromatic C=C Bends: Several medium to weak bands will be present in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring.

FT-IR Analysis Workflow

Caption: Workflow for FT-IR functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Experimental Protocol: UV-Vis of this compound

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

Data Interpretation:

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. For a related Schiff base of 4-hydroxy-3-methoxybenzaldehyde, absorption maxima were observed at 286 nm, 320 nm, and 336 nm depending on the substituent.[5]

-

π → π* Transitions: The aromatic ring will give rise to strong absorptions in the UV region, typically with a primary band (E2-band) around 200-230 nm and a secondary band (B-band) with fine structure around 250-280 nm. The presence of the hydroxyl, methoxy, and amide substituents will cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may increase their intensity (hyperchromic effect).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry of this compound

-

Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS). A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to observe the molecular ion peak with minimal fragmentation. Electron Impact (EI) ionization can also be used to induce fragmentation and provide structural information.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation:

The molecular weight of this compound (C₈H₉NO₃) is 167.16 g/mol .

-

Molecular Ion Peak (M⁺): With a soft ionization technique, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 168 or the sodiated adduct [M+Na]⁺ at m/z 190 would be expected.

-

Fragmentation Pattern (EI): Under EI conditions, the molecule will fragment in a predictable manner. Common fragmentation pathways for benzamides include cleavage of the C-N bond and loss of the amide group. The NIST WebBook provides a mass spectrum for the related 2-hydroxy-3-methoxybenzaldehyde, showing a strong molecular ion peak at m/z 152 and significant fragments at m/z 151 (loss of H), 123 (loss of CHO), and 95.[1] For this compound, we would expect to see fragments corresponding to the loss of NH₂ (m/z 151) and the benzoyl cation (m/z 151).

Mass Spectrometry Analysis Pathway

Caption: General workflow for mass spectrometric analysis.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally related compounds and general spectroscopic principles.

| Spectroscopic Technique | Feature | Expected Value/Range |

| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm (multiplet) |

| Amide Protons | 7.5 - 8.5 ppm (broad singlet) | |

| Methoxy Protons | 3.8 - 4.0 ppm (singlet) | |

| Hydroxyl Proton | > 9 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm |

| Aromatic Carbons | 110 - 160 ppm | |

| Methoxy Carbon | 55 - 60 ppm | |

| FT-IR (cm⁻¹) | O-H Stretch | 3400 - 3200 (broad) |

| N-H Stretch | 3400 - 3100 (sharp/medium) | |

| C=O Stretch | 1680 - 1630 (strong, sharp) | |

| C-O Stretches | 1300 - 1000 (strong) | |

| UV-Vis (nm) | λmax | ~250 - 280 (π → π*) |

| Mass Spec (m/z) | [M+H]⁺ | 168 |

| [M+Na]⁺ | 190 |

Conclusion

The comprehensive spectroscopic characterization of this compound provides a unique and definitive "fingerprint" for this important synthetic intermediate. By leveraging the complementary information obtained from NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of subsequent steps in the drug discovery and development process. This guide serves as a foundational reference for the practical application and interpretation of these essential analytical techniques.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-3-methoxybenzamide

This guide provides a detailed exploration of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-Hydroxy-3-methoxybenzamide (also known as o-vanillamide). Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated understanding of the analytical data.

Introduction: The Molecular Profile of this compound

This compound is an aromatic amide derivative of o-vanillin. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH), a methoxy (-OCH₃), and a carboxamide (-CONH₂) group. This specific arrangement of functional groups dictates its chemical properties and provides distinct signatures for spectroscopic analysis. Understanding these signatures is paramount for identity confirmation, purity assessment, and quality control in a research or manufacturing setting.

Analytical Workflow: A Synergistic Approach

The structural elucidation of this compound relies on the complementary nature of IR and MS. IR spectroscopy identifies the functional groups present through their vibrational modes, while mass spectrometry provides the exact molecular weight and reveals the molecule's fragmentation pattern, offering a blueprint of its constituent parts.

Caption: Overall analytical workflow for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. When exposed to infrared radiation, the covalent bonds in this compound will absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the bond type and its molecular environment.

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups, each with a distinct vibrational signature. The intramolecular hydrogen bonding between the phenolic -OH and the amide carbonyl is expected to influence the positions of their respective absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Phenol) | Stretching | 3200 - 3400 (Broad) | Medium-Strong | Broadness is due to hydrogen bonding. The intramolecular bond to the amide C=O may shift this to the lower end of the range. |

| N-H (Amide) | Symmetric & Asymmetric Stretching | 3150 - 3350 (Two bands) | Medium | Primary amides typically show two distinct peaks.[1] |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| C-H (Methoxy) | Stretching | 2850 - 2960 | Medium | Characteristic of sp³ C-H bonds in the -OCH₃ group. |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong | This is a very characteristic and intense absorption. Its position is lowered due to conjugation and hydrogen bonding. |

| N-H (Amide II) | Bending | 1590 - 1650 | Medium-Strong | Involves N-H bending and C-N stretching. |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium (multiple bands) | The benzene ring gives rise to several characteristic absorptions in this region. |

| C-O (Phenol/Ether) | Stretching | 1200 - 1280 | Strong | Asymmetric C-O-C stretch of the aryl ether and phenolic C-O stretch contribute here. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS): Unraveling Molecular Structure by Fragmentation

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of the analyte and structural information derived from its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique that generates a characteristic fragmentation fingerprint.

Molecular Ion and Fragmentation Pathway

The molecular formula of this compound is C₈H₉NO₃, corresponding to a monoisotopic mass of approximately 167.06 Da. In an EI-MS experiment, the molecular ion (M⁺˙) is expected at an m/z (mass-to-charge ratio) of 167. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

The fragmentation is logically driven by the stability of the resulting fragments and the relative strengths of the chemical bonds. The primary fragmentation sites are the bonds adjacent to the functional groups.

Caption: Proposed primary fragmentation pathway for this compound under Electron Ionization (EI).

Detailed Fragmentation Analysis:

-

[M]⁺˙ at m/z 167: The molecular ion, representing the intact molecule with one electron removed.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group's C-O bond results in the loss of a methyl radical (15 Da), leading to a stable fragment ion at m/z 152 .

-

Loss of an Amino Radical (•NH₂): Alpha-cleavage at the amide group can expel an amino radical (16 Da), forming a benzoyl-type cation at m/z 151 . This is often a highly favored pathway for primary amides.

-

Sequential Loss of Carbon Monoxide (CO): The fragment at m/z 151 can undergo a common fragmentation pathway for aromatic carbonyl compounds: the loss of a neutral CO molecule (28 Da) to yield a fragment at m/z 123 . This ion can further lose another CO molecule to produce a fragment at m/z 95 .

| m/z | Proposed Fragment Identity | Neutral Loss |

| 167 | [C₈H₉NO₃]⁺˙ (Molecular Ion) | - |

| 152 | [M - CH₃]⁺ | •CH₃ (15 Da) |

| 151 | [M - NH₂]⁺ | •NH₂ (16 Da) |

| 123 | [M - NH₂ - CO]⁺ | CO (28 Da) |

| 95 | [M - NH₂ - 2CO]⁺ | CO (28 Da) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

GC Method Setup:

-

Injector: Set to a temperature of 250°C in splitless or split mode.

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.

-

Mass Analyzer: Set to scan a mass range of m/z 40 to 400.

-

Transfer Line: Set the temperature to ~280°C to prevent sample condensation.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution into the GC. The compound will be separated from any impurities on the column before entering the MS for ionization and analysis.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a library (if available) or interpret it based on the predicted fragmentation pathway.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. IR analysis confirms the presence of the requisite hydroxyl, methoxy, and primary amide functional groups, while MS confirms the molecular weight and provides a detailed fragmentation map consistent with the proposed structure. This dual-pronged approach ensures a high degree of confidence in the compound's identity and structural integrity, forming a cornerstone of quality assessment in scientific research and development.

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzamide, also known as o-vanillamide, is an aromatic amide with a chemical structure featuring a benzene ring substituted with a hydroxyl, a methoxy, and a carboxamide group at positions 2, 3, and 1, respectively. This compound belongs to the class of salicylamides, which are known for their diverse biological activities. The unique arrangement of its functional groups, particularly the intramolecular hydrogen bonding between the phenolic hydroxyl and the amide group, imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. Vanilloid amides, a broader class to which this compound belongs, have been investigated for a range of pharmacological effects, including analgesic and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, spectral analysis for its characterization, and a discussion of its potential applications in research and drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is limited, we can infer many of its properties from closely related analogs like salicylamide and from its precursor, o-vanillin.

Structure and Conformation

The molecular structure of this compound allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the amide carbonyl group. This interaction influences the molecule's conformation, planarity, and reactivity.

Caption: Chemical structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. Where experimental data is unavailable, values are estimated based on its structural similarity to salicylamide and o-vanillin.

| Property | Value | Source/Reference |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (predicted) | |

| Melting Point | 140-144 °C (for Salicylamide) | [3] |

| Boiling Point | Decomposes | [3] |

| Solubility | Poorly soluble in water. Soluble in ethanol, acetone, chloroform, and other organic solvents. | [4] |

| pKa (phenolic OH) | ~8.2 (for Salicylamide) | [3] |

Chemical Properties

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl, the methoxy ether, and the primary amide.

-

Acidity and Basicity: The phenolic hydroxyl group is weakly acidic, with a pKa value expected to be similar to that of salicylamide (around 8.2).[3] This allows for the formation of phenoxide salts in the presence of a strong base. The amide group is generally neutral but can be protonated under strongly acidic conditions or deprotonated by very strong bases.

-

Stability: Salicylamides are generally stable under normal conditions but can be sensitive to light.[3] They are incompatible with strong oxidizing agents and strong bases.[3] At elevated temperatures, decomposition may occur.

-

Reactivity: The hydroxyl and amide groups are potential sites for alkylation, acylation, and other derivatization reactions. The aromatic ring can undergo electrophilic substitution, with the directing effects of the hydroxyl and methoxy groups favoring substitution at the C4 and C6 positions.

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of a suitable carboxylic acid derivative or the oxidation of the corresponding aldehyde in the presence of an ammonia source. A common and effective laboratory-scale synthesis involves the conversion of the readily available starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Synthetic Scheme

A plausible two-step synthesis from o-vanillin is outlined below. The first step involves the oxidation of the aldehyde to a carboxylic acid, followed by the conversion of the carboxylic acid to the amide.

Caption: Synthetic pathway from o-vanillin to this compound.

Experimental Protocol: A Two-Step Synthesis

Step 1: Oxidation of 2-Hydroxy-3-methoxybenzaldehyde to 2-Hydroxy-3-methoxybenzoic acid

This oxidation can be performed using various oxidizing agents. A method utilizing hydrogen peroxide with a vanadium pentoxide catalyst is an effective option.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde in methanol.

-

Catalyst and Reagent Addition: Add a catalytic amount of vanadium pentoxide (V₂O₅) to the solution. While stirring, slowly add hydrogen peroxide (30% aqueous solution) dropwise. The molar ratio of o-vanillin to hydrogen peroxide should be approximately 1:1.2 to 1:2.[5]

-

Reaction Conditions: The reaction mixture is stirred at a temperature between 0 and 60 °C for 1 to 12 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is filtered to remove the catalyst. The methanol is removed from the filtrate by rotary evaporation. The resulting residue is then extracted with an appropriate organic solvent like diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-hydroxy-3-methoxybenzoic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Amidation of 2-Hydroxy-3-methoxybenzoic acid to this compound

The conversion of the carboxylic acid to the primary amide can be achieved via an acid chloride intermediate.

-

Acid Chloride Formation: In a fume hood, suspend the 2-hydroxy-3-methoxybenzoic acid in an inert solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then gently refluxed until the evolution of HCl gas ceases.

-

Amidation: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude acid chloride is dissolved in a dry, inert solvent like dichloromethane and cooled in an ice bath. A solution of concentrated ammonia in water or anhydrous ammonia gas is then carefully introduced into the reaction mixture with vigorous stirring.

-

Work-up and Isolation: The reaction is allowed to warm to room temperature and stirred for several hours. The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectral Analysis and Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the substituents.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be indicative of their coupling with each other.

-

Amide Protons (-CONH₂): A broad singlet in the region of δ 6.0-8.0 ppm, which may exchange with D₂O.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but typically downfield (δ 9.0-12.0 ppm) due to intramolecular hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 168-172 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

-

N-H Stretch (amide): Two bands (for the symmetric and asymmetric stretching of the primary amide) in the region of 3100-3500 cm⁻¹.

-

C=O Stretch (amide): A strong absorption band around 1640-1680 cm⁻¹.

-

C-O Stretch (ether and phenol): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) and cleavage of the bond between the carbonyl group and the aromatic ring. The presence of the methoxy and hydroxyl groups will also influence the fragmentation pattern. A significant fragment at m/z 150, corresponding to the [M-NH₃]⁺ ion, is expected.[3]

Potential Applications in Drug Development and Research

While specific biological studies on this compound are not abundant, the broader class of salicylamides and vanilloid amides has shown significant therapeutic potential, suggesting promising avenues for future research on this particular molecule.

Analgesic and Anti-inflammatory Activity

Salicylamides, including the parent compound salicylamide, are known for their analgesic and antipyretic properties.[6] Vanilloid compounds, such as capsaicin, are agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key player in pain sensation.[7] Non-pungent capsaicin analogs are being developed as potent analgesics.[2] Given its structural similarity, this compound could be investigated as a potential modulator of pain and inflammation pathways.

Antimicrobial Activity

Derivatives of vanillic acid have demonstrated both antibacterial and antifungal activities.[1][8] The phenolic hydroxyl group is often implicated in the antimicrobial action of these compounds. Therefore, this compound could be a candidate for screening against various pathogenic microorganisms.

Enzyme Inhibition

Substituted benzamides have been explored as inhibitors of various enzymes. For instance, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory processes.[6] The structural features of this compound make it a potential scaffold for the design of novel enzyme inhibitors.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and drug discovery. Its physicochemical properties, largely influenced by the interplay of its hydroxyl, methoxy, and amide functional groups, make it an interesting candidate for further investigation. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation for researchers by consolidating information on its predicted properties, outlining a reliable synthetic route, and highlighting its potential therapeutic applications based on the activities of related compounds. Further research into the biological activities and pharmacological profile of this compound is warranted to fully elucidate its potential as a lead compound in drug development.

References

- 1. rsc.org [rsc.org]

- 2. N-palmitoyl-vanillamide (palvanil) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]

- 6. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-3-methoxybenzamide in Different Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Hydroxy-3-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a thorough understanding of this compound's behavior in various solvent systems. Given the limited availability of direct experimental solubility data for this compound, this guide leverages data from structurally analogous compounds and outlines a robust experimental protocol for its determination.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, particularly in pharmaceutical sciences. For a compound like this compound, which holds potential in medicinal chemistry, understanding its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

Molecular Structure and Functional Groups

This compound possesses a benzamide core with a hydroxyl (-OH) and a methoxy (-OCH₃) group on the aromatic ring. These functional groups are pivotal in determining its interactions with different solvents. The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, while the methoxy group and the aromatic ring contribute to its lipophilic character.

Predicted Physicochemical Properties

| Property | Predicted Value (for a close analogue) | Implication for Solubility |

| XLogP3 | 3.6 | A positive LogP value suggests a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. |

| Hydrogen Bond Donor Count | 2 | The presence of two hydrogen bond donors (-OH and -NH) indicates a capacity to interact favorably with protic and polar solvents. |

| Hydrogen Bond Acceptor Count | 3 | Three hydrogen bond acceptors (the oxygen atoms in -OH, -OCH₃, and C=O) further enhance its ability to dissolve in polar solvents. |

Based on these characteristics, this compound is expected to exhibit moderate solubility in polar organic solvents and lower solubility in both highly polar (like water) and nonpolar solvents. The interplay between its lipophilic aromatic structure and its polar functional groups will dictate its solubility profile across a spectrum of solvents.

Insights from a Structurally Related Compound: Salicylamide

To further predict the solubility of this compound, we can examine the experimental solubility data of its close structural analogue, salicylamide (2-hydroxybenzamide). Salicylamide lacks the methoxy group present in our target compound. The addition of a methoxy group is expected to slightly increase lipophilicity and potentially alter the solubility profile.

Experimental data shows that the solubility of salicylamide varies significantly across different organic solvents[2][3][4][5]. For instance, at temperatures between 10 to 50 °C, the molar solubility of salicylamide was found to be highest in acetone, followed by acetic acid, ethyl acetate, methanol, acetonitrile, and lowest in water[4][5]. This trend provides a valuable starting point for selecting appropriate solvents for this compound.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental to understanding solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and are capable of forming hydrogen bonds. They will more readily dissolve polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have small or no dipole moments and interact primarily through weaker van der Waals forces. They are effective at dissolving nonpolar solutes.

-

Aprotic Polar Solvents (e.g., acetone, DMSO, acetonitrile): These solvents have dipole moments but do not have hydrogen bond donating capabilities. They can dissolve a range of compounds.

The structure of this compound, with both polar and nonpolar regions, suggests it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can accommodate both its lipophilic and hydrophilic characteristics.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a detailed protocol for this method.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visual Workflow of the Shake-Flask Method

References

- 1. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide | C15H15NO3 | CID 17431667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tracking Prenucleation Molecular Clustering of Salicylamide in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures | CoLab [colab.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility and Melting Properties of Salicylamide [diva-portal.org]

Initial Biological Screening of 2-Hydroxy-3-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzamide, a derivative of benzamide, presents an intriguing scaffold for biological investigation. The presence of hydroxyl and methoxy functional groups on the aromatic ring suggests the potential for a range of biological activities, stemming from the ability of these groups to participate in hydrogen bonding and redox reactions. This technical guide provides a comprehensive framework for the initial biological screening of this compound, designed to elucidate its potential therapeutic value. The described methodologies are foundational and aim to establish a baseline of activity, guiding subsequent, more focused preclinical development.

The strategic selection of initial screens is paramount. We will focus on a tiered approach, beginning with broad cytotoxicity assessments to establish a therapeutic window. This will be followed by evaluations of its potential as an antimicrobial, antioxidant, and enzyme inhibitor. This multi-pronged strategy is designed to efficiently uncover any significant biological effects and provide a rationale for further investigation.

Physicochemical Properties and Rationale for Screening

This compound possesses a molecular structure that is amenable to interacting with various biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group is a hydrogen bond acceptor. The amide linkage provides further potential for hydrogen bonding interactions. These features are commonly found in pharmacologically active molecules.

The decision to screen for cytotoxicity, antimicrobial, antioxidant, and enzyme inhibitory activities is based on the structural alerts within the molecule. Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[1] Furthermore, the benzamide core is a common motif in a variety of enzyme inhibitors.[2]

In Vitro Cytotoxicity Assays: Establishing a Therapeutic Index

The first critical step in evaluating a novel compound is to determine its potential for inducing cell death.[3] This not only provides an initial safety profile but also identifies a concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a normal human cell line (e.g., HEK293 - embryonic kidney)

-

MTT solution (5 mg/mL in PBS)[3]

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| HCT116 | Colorectal Carcinoma | Hypothetical Value |

| HEK293 | Normal Embryonic Kidney | Hypothetical Value |

Caption: Hypothetical IC₅₀ values of this compound against various human cancer and normal cell lines after 48-hour exposure.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial and Antifungal Screening

The global rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The phenolic and amide moieties of this compound suggest potential antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Hypothetical Value |

| Escherichia coli | Gram-negative Bacteria | Hypothetical Value |

| Candida albicans | Yeast | Hypothetical Value |

| Aspergillus niger | Mold | Hypothetical Value |

Caption: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against representative bacteria and fungi.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity Assessment

Oxidative stress is implicated in numerous diseases, making the search for novel antioxidants a key area of research. Phenolic compounds are known to exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[9][10] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically.[11]

Materials:

-

This compound

-

DPPH solution (in methanol or ethanol)

-

Ascorbic acid or Trolox (as a standard antioxidant)

-

Methanol or ethanol

-

96-well microtiter plates

Step-by-Step Methodology:

-

Compound Preparation: Prepare various concentrations of this compound in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the compound solution to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity of this compound

| Compound | DPPH Scavenging IC₅₀ (µM) |

| This compound | Hypothetical Value |

| Ascorbic Acid (Standard) | Hypothetical Value |

Caption: Hypothetical DPPH radical scavenging activity of this compound compared to a standard antioxidant.

Caption: Principle of the DPPH radical scavenging assay.

Preliminary Enzyme Inhibition Assays

Enzyme inhibitors are crucial in drug discovery for modulating pathological processes.[12][13] The structure of this compound suggests it could potentially interact with the active sites of various enzymes. A preliminary screen against a relevant enzyme class can provide valuable insights. For instance, lipoxygenases (LOXs) are involved in inflammatory pathways, and their inhibition is a therapeutic target.[2]

Experimental Protocol: Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids. The formation of the product can be monitored spectrophotometrically.

Materials:

-

This compound

-

Soybean lipoxygenase (or other relevant LOX)

-

Linoleic acid (substrate)

-

Borate buffer

-

Quercetin (as a standard inhibitor)

-

96-well UV-transparent plates

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer and the test compound at various concentrations.

-

Enzyme Addition: Add the lipoxygenase enzyme solution to each well and incubate for a short period.

-

Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid).

-

Kinetic Measurement: Immediately measure the change in absorbance at 234 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Data Presentation: Enzyme Inhibitory Activity of this compound

| Compound | Lipoxygenase Inhibition IC₅₀ (µM) |

| This compound | Hypothetical Value |

| Quercetin (Standard) | Hypothetical Value |

Caption: Hypothetical lipoxygenase inhibitory activity of this compound compared to a standard inhibitor.

Caption: Conceptual diagram of enzyme inhibition.

Conclusion and Future Directions

This technical guide outlines a systematic and logical approach to the initial biological screening of this compound. The data generated from these assays will provide a foundational understanding of its biological activity profile. Positive results in any of these screens would warrant further investigation, including more extensive in vitro and in vivo studies to elucidate the mechanism of action and assess the therapeutic potential of this promising compound. The self-validating nature of these established protocols, coupled with the use of appropriate controls and standards, ensures the generation of reliable and reproducible data, which is the cornerstone of robust drug discovery.

References

- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.biobide.com [blog.biobide.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Hydroxy-3-methoxybenzamide in the Synthesis of Novel PARP Inhibitors

Introduction: The Critical Role of PARP in Oncology and the Emergence of Targeted Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes central to cellular homeostasis, with functions in gene transcription, apoptosis, and, most critically, the DNA damage response.[1][2] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[3][4] Upon detecting damage, PARP1 synthesizes and adds chains of poly (ADP-ribose) (PAR) to itself and other proteins, a signal that recruits the machinery for DNA repair.[5][6]

In cancer therapy, PARP inhibitors (PARPis) have emerged as a groundbreaking class of targeted drugs.[7] Their efficacy is famously rooted in the concept of "synthetic lethality."[7] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway used to repair DNA double-strand breaks (DSBs).[8] These cancer cells become heavily reliant on PARP-mediated SSB repair to maintain genomic integrity.[7] By inhibiting PARP, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication.[7][9] In HR-deficient cancer cells, these DSBs cannot be fixed, resulting in genomic instability and cell death.[7][9] This targeted approach allows for the selective killing of cancer cells while largely sparing healthy cells.

A cornerstone of many potent PARP inhibitors is the benzamide moiety, which serves as a pharmacophore that competes with the enzyme's natural substrate, NAD+, at the catalytic domain.[6][8] This document provides a detailed guide on the application of 2-Hydroxy-3-methoxybenzamide , a key precursor for the synthesis of benzamide, benzoxazinone, and quinazolinone derivatives with potential as PARP-1 inhibitors.[10] We will explore its properties, its role in structure-activity relationships, and provide a detailed protocol for its use in a representative synthetic pathway.

Physicochemical Properties and Handling of this compound

Understanding the fundamental properties of a starting material is crucial for successful and safe synthesis. This compound is a stable, solid compound under standard conditions.

| Property | Value | Source |

| Chemical Name | This compound | [10] |

| CAS Number | 26751-04-2 | [10] |

| Molecular Formula | C₈H₉NO₃ | [11] |

| Molecular Weight | 167.16 g/mol | [11] |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Soluble in DMSO, Acetone, Chloroform | [12] |

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The Benzamide Pharmacophore and PARP Inhibition Mechanism

The therapeutic action of PARP inhibitors is twofold: catalytic inhibition and "PARP trapping."[9]

-

Catalytic Inhibition : The inhibitor molecule occupies the NAD+ binding pocket in the catalytic domain of the PARP enzyme. This prevents the synthesis of PAR chains, thereby blocking the recruitment of DNA repair proteins to the site of damage.[8]

-

PARP Trapping : Some PARP inhibitors not only block the enzyme's activity but also induce conformational changes that "trap" the PARP protein on the DNA at the site of the break.[9] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.

The benzamide scaffold is fundamental to the design of many PARP inhibitors. Structure-activity relationship (SAR) studies have consistently shown that the primary or secondary amide group of the benzamide forms critical hydrogen bonds with key amino acid residues (such as Glycine and Serine) in the PARP catalytic domain.[6] The aromatic ring fits into a hydrophobic pocket, and substitutions on this ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[13][14]

The 2-hydroxy and 3-methoxy groups on the precursor provide functional handles for synthetic elaboration, allowing chemists to build more complex molecular architectures that can interact with other regions of the enzyme, such as the adenosine-binding pocket, to enhance potency and selectivity.[13]

PARP Signaling and Inhibition Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.

Caption: PARP1 signaling in DNA repair and the dual mechanism of PARP inhibitors.

Application Protocol: Synthesis of a Benzoxazinone Intermediate

This protocol details a representative synthetic transformation using this compound as a starting material to form a benzoxazinone core, a common scaffold in PARP inhibitor design. This reaction involves an initial N-alkylation followed by an intramolecular cyclization.